molecular formula C11H18O3 B13992003 5-Cyclohexyl-4-oxopentanoic acid CAS No. 4354-63-6

5-Cyclohexyl-4-oxopentanoic acid

Cat. No.: B13992003
CAS No.: 4354-63-6
M. Wt: 198.26 g/mol
InChI Key: PWVBPNGWEWCGDG-UHFFFAOYSA-N
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Description

5-Cyclohexyl-4-oxopentanoic acid (CAS 4354-63-6) is an organic compound with the molecular formula C 11 H 18 O 3 and a molecular weight of 198.26 g/mol . It is characterized by a pentanoic acid backbone substituted with a cyclohexyl group and a ketone (oxo) group at the 4-position, classifying it as a keto acid. Key physical properties include a density of approximately 1.069 g/cm³ and a flash point of 179.9°C . Compounds within the 4-oxopentanoic acid family, such as levulinic acid, are recognized as valuable platform chemicals with broad utility in organic synthesis and are used in the production of fuels, solvents, and polymer monomers . The specific structural features of this compound make it a potential intermediate for the synthesis of more complex molecules. For instance, research has utilized derivatives of this compound in the exploration of small molecule agonists for the APJ receptor, a G-protein coupled receptor considered a therapeutic target for cardiovascular diseases . This product is provided exclusively for research purposes in laboratory settings. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

4354-63-6

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

5-cyclohexyl-4-oxopentanoic acid

InChI

InChI=1S/C11H18O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h9H,1-8H2,(H,13,14)

InChI Key

PWVBPNGWEWCGDG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most common and straightforward method for synthesizing 4- and 5-oxocarboxylic acids, including cyclohexyl-substituted derivatives. This reaction involves the acylation of cyclohexane derivatives with acyl chlorides or acid anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Advantages: Simplicity, good to excellent yields, and direct introduction of the acyl group.
  • Typical Conditions: Reaction in anhydrous solvents (e.g., dichloromethane), low temperature control to avoid polyacylation.
  • Mechanism: Electrophilic aromatic substitution on the cyclohexyl ring or alkyl side chain to form the keto acid.

Grignard Reactions

Grignard reagents (organomagnesium halides) are employed to introduce the cyclohexyl group onto a keto acid precursor. For example, the reaction of a suitable acyl chloride or ester with cyclohexylmagnesium bromide can yield 5-cyclohexyl-4-oxopentanoic acid after hydrolysis.

  • Advantages: High selectivity for alkyl or aryl substituents, fewer side reactions compared to Friedel-Crafts.
  • Typical Conditions: Anhydrous ether solvents, low temperature, followed by acidic workup.
  • Scope: Allows variation of the cycloalkyl substituent, enabling structural diversity.

Organolithium Reactions

Organolithium reagents can be used similarly to Grignard reagents but are more reactive and useful in special cases where Grignard reagents fail or give low yields.

  • Advantages: Higher reactivity, useful for sensitive substrates.
  • Limitations: Requires rigorous anhydrous conditions, careful temperature control.

Enamine Alkylation

This method involves the formation of an enamine from a cyclic ketone (such as cyclohexanone) with secondary amines like piperidine or pyrrolidine, followed by alkylation with haloalkanoic esters.

  • Advantages: Allows for regioselective alkylation at the α-position of the ketone.
  • Typical Conditions: Formation of enamine intermediate, followed by reaction with haloalkanoic ester under reflux.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of succinic anhydride with bromoalkanoic esters in the presence of zinc to form β-hydroxy esters, which can be further transformed into 4- or 5-oxocarboxylic acids.

  • Advantages: Useful for constructing β-keto acids with controlled stereochemistry.
  • Typical Conditions: Zinc metal, reflux in an inert atmosphere.

Condensation Reactions

Condensation of anhydrides with malonic acid or aromatic aldehydes with substituted levulinic acids can yield arylidene-substituted oxocarboxylic acids, which can be further modified to this compound derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield Range References
Friedel-Crafts Acylation Cyclohexane derivatives, Acyl chloride, AlCl3 Simple, high yield Good to Excellent
Grignard Reaction Cyclohexylmagnesium bromide, Acyl chloride Selective, fewer side reactions Moderate to High
Organolithium Reaction Organolithium reagents High reactivity Variable
Enamine Alkylation Cyclohexanone, Piperidine, Haloalkanoic ester Regioselective alkylation Moderate
Reformatsky Reaction Succinic anhydride, Bromoalkanoic ester, Zn Stereocontrol Moderate
Condensation Reactions Anhydrides, Malonic acid, Aromatic aldehydes Functionalized derivatives Moderate

Research Findings and Practical Considerations

  • The Friedel-Crafts acylation remains the most practical and widely used method due to its operational simplicity and good yields, especially for cycloalkyl ketone acids like this compound.
  • Grignard and organolithium reagents provide versatility in modifying the alkyl substituent, enabling the synthesis of analogs with varied biological activities.
  • Enamine alkylation and Reformatsky reactions are more specialized, often applied when the Friedel-Crafts approach is unsuitable or when specific stereochemical outcomes are desired.
  • The choice of method depends on substrate availability, desired purity, functional group tolerance, and scale of synthesis.
  • The compound's role as a synthon for heterocycle formation is well-documented, highlighting the importance of efficient preparation methods to facilitate downstream applications in pharmaceutical and agrochemical synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-4-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or acidic conditions .

Major Products

The major products formed from these reactions include various cyclohexyl derivatives, such as cyclohexyl esters and amides .

Scientific Research Applications

5-Cyclohexyl-4-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-4-oxopentanoic acid involves its interaction with specific molecular targets. The compound can undergo various biochemical transformations, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 5-cyclohexyl-4-oxopentanoic acid:

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS RN Reported Applications
This compound C₁₁H₁₈O₃ 198.26 g/mol Ketone, carboxylic acid, cyclohexyl Not specified Not available in evidence
5-Amino-4-oxopentanoic acid (ALA) C₅H₉NO₃ 131.13 g/mol Ketone, carboxylic acid, amino 106-60-5 Photodynamic therapy, tumor imaging
(4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid C₁₃H₂₄N₂O₃ 256.34 g/mol Ketone, carboxylic acid, amino, dimethylcyclohexyl 163000-63-3 No direct applications cited; structural complexity suggests potential pharmacological use

Functional Group Analysis

  • This compound: The cyclohexyl group introduces steric bulk and hydrophobicity, which may reduce aqueous solubility but enhance membrane permeability compared to ALA.
  • ALA: The amino group at position 5 increases polarity, facilitating its role as a prodrug in photodynamic therapy. ALA is metabolized to protoporphyrin IX, a photosensitizer .

Physicochemical Properties

  • Lipophilicity: The cyclohexyl group in this compound likely increases logP (a measure of lipophilicity) relative to ALA, which has a polar amino group. This could influence its distribution in biological systems or compatibility with hydrophobic matrices.
  • Solubility: ALA’s amino group enhances water solubility, critical for intravenous administration in clinical settings . In contrast, the cyclohexyl derivative may require formulation aids for solubilization.

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